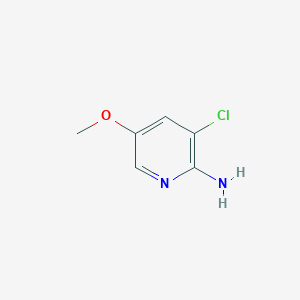![molecular formula C12H14O B13449917 {1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}methanol](/img/structure/B13449917.png)
{1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}methanol typically involves the cyclopropanation of indene derivatives followed by functional group modifications. One common method includes the reaction of indene with diazomethane to form the cyclopropane ring, followed by methylation and subsequent reduction to yield the desired methanol derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
{1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}methanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions include:
Oxidation: {1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}methanal and {1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}carboxylic acid.
Reduction: Various reduced derivatives depending on the specific reducing agent and conditions used.
Substitution: Halogenated derivatives and other functionalized compounds.
Wissenschaftliche Forschungsanwendungen
{1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of {1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{1-methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid}: Similar in structure but contains a carboxylic acid group instead of a hydroxyl group.
{1-methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-yl}amine: Contains an amine group instead of a hydroxyl group.
Uniqueness
{1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}methanol is unique due to its specific hydroxyl functional group, which imparts distinct chemical reactivity and potential biological activity compared to its similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C12H14O |
|---|---|
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
(1-methyl-6,6a-dihydro-1aH-cyclopropa[a]inden-1-yl)methanol |
InChI |
InChI=1S/C12H14O/c1-12(7-13)10-6-8-4-2-3-5-9(8)11(10)12/h2-5,10-11,13H,6-7H2,1H3 |
InChI-Schlüssel |
MYYWWLIPEWVMAO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2C1C3=CC=CC=C3C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(2-Aminoethyl)thio]-8-(trifluoromethyl)quinoline](/img/structure/B13449851.png)
![Methyl 2-{6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl}acetate hydrochloride](/img/structure/B13449861.png)

![rac-(1R,2R)-2-[(dimethylamino)methyl]cyclopentan-1-amine, cis](/img/structure/B13449866.png)
![(2S,3S,4S,5R,6S)-6-[(2S,3aS,7aS)-1-[(2S)-2,3,3,3-tetradeuterio-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13449876.png)
![Dispiro[2.2.3^{6}.2^{3}]undecan-8-one](/img/structure/B13449879.png)





